Bauerenol
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Overview
Description
Bauerenol is a triterpenoid from Indian Suregada angustifolia, is isolated from the stem bark of Acronychia pedunculata., Induces reactive oxygen species-mediated P38MAPK activation and apoptosis in human hepatocellular carcinoma (HepG2) cells. Bauerenol is an Antitrypanosomal Agent.
Scientific Research Applications
Anti-Cancer Properties
Bauerenol, a triterpenoid derived from Suregada angustifolia, has shown promising anti-cancer properties. Kumar et al. (2017) discovered its growth inhibitory and apoptosis-inducing potential against HepG2 cancer cells, through a mechanism involving reactive oxygen species-mediated P38MAPK activation and apoptosis (P. Sathish Kumar et al., 2017). Additionally, Chen et al. (2022) reported that bauerenol significantly inhibited the proliferation, migration, and invasion of retinoblastoma cells, further emphasizing its potential in cancer treatment (Yiyi Chen et al., 2022).
Antiparasitic Activity
Bauerenol acetate, a derivative of bauerenol, has been identified as an effective antitrypanosomal agent. Carothers et al. (2018) isolated this compound from Tabernaemontana longipes and found it to be effective against Trypanosoma brucei, suggesting its potential use in treating parasitic infections (S. Carothers et al., 2018).
Angio-Suppressive Effects
Research by Raga et al. (2013, 2015) indicated that bauerenol, along with α-amyrin and β-amyrin, can limit vascular density and promote von Willebrand factor expression, demonstrating angio-suppressive effects. This suggests its potential application in conditions where inhibition of angiogenesis is beneficial (D. Raga et al., 2013) (D. Raga et al., 2015).
properties
CAS RN |
6466-94-0 |
---|---|
Product Name |
Bauerenol |
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h9,19-21,23-25,31H,10-18H2,1-8H3/t19-,20+,21+,23+,24+,25-,27-,28-,29-,30+/m1/s1 |
InChI Key |
TZVDWGXUGGUMCE-WXRCDFDUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]2[C@H]1C)C)(CC[C@@H](C5(C)C)O)C)C)C |
SMILES |
CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C |
Appearance |
Solid powder |
Other CAS RN |
6466-94-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bauerenol; Baurenol; EINECS 229-283-0; NSC 147745; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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